2-Ethynyl-4-nitrophenol
CAS No.: 885951-98-4
Cat. No.: VC8147473
Molecular Formula: C8H5NO3
Molecular Weight: 163.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 885951-98-4 |
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Molecular Formula | C8H5NO3 |
Molecular Weight | 163.13 g/mol |
IUPAC Name | 2-ethynyl-4-nitrophenol |
Standard InChI | InChI=1S/C8H5NO3/c1-2-6-5-7(9(11)12)3-4-8(6)10/h1,3-5,10H |
Standard InChI Key | UIGDPJSERRIBOZ-UHFFFAOYSA-N |
SMILES | C#CC1=C(C=CC(=C1)[N+](=O)[O-])O |
Canonical SMILES | C#CC1=C(C=CC(=C1)[N+](=O)[O-])O |
Introduction
Molecular Structure and Chemical Identity
Core Structural Features
2-Ethynyl-4-nitrophenol (hypothetical molecular formula: ) consists of a phenol ring substituted with a nitro group at the para position and an ethynyl group (-C≡CH) at the ortho position relative to the hydroxyl group. This arrangement creates a conjugated system where the electron-withdrawing nitro group and electron-donating hydroxyl group influence the molecule’s electronic properties. The ethynyl group introduces sp-hybridized carbon atoms, potentially enhancing π-conjugation and reactivity in cross-coupling reactions .
Comparative Analysis with Analogues
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2-Ethynyl-4-nitroaniline () : Replacing the hydroxyl group with an amine (-NH) alters electronic properties but retains the ethynyl-nitro substitution pattern. Its synthesis via Sonogashira coupling (e.g., reacting 2-iodo-4-nitroaniline with trimethylsilylacetylene) suggests a viable route for the phenol derivative .
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2-Ethoxy-4-nitrophenol () : The ethoxy group (-OCHCH) at the ortho position demonstrates how alkoxy substituents affect solubility and stability, with a density of 1.306 g/cm and boiling point of 342.6°C .
Synthesis and Reaction Pathways
Proposed Synthetic Routes
While no direct synthesis of 2-ethynyl-4-nitrophenol is documented, methodologies for analogous compounds provide a framework:
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Sonogashira Coupling:
A palladium-catalyzed reaction between 2-iodo-4-nitrophenol and terminal alkynes (e.g., ethynyltrimethylsilane) could yield the target compound. This approach mirrors the synthesis of 2-ethynyl-4-nitroaniline, where Sakai et al. achieved 89% yield using Pd(PPh) and CuI catalysts . -
Nitro Group Introduction:
Nitration of 2-ethynylphenol using mixed acid (HNO/HSO) may selectively introduce the nitro group at the para position, though regioselectivity challenges require careful optimization .
Key Challenges
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Steric Hindrance: The ortho ethynyl group may impede nitration at the para position.
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Functional Group Compatibility: The hydroxyl group’s acidity (pKa ~10 for nitrophenols ) necessitates protecting group strategies during synthesis.
Physicochemical Properties
Predicted Physical Constants
Based on analogues:
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Boiling Point: Estimated >300°C due to hydrogen bonding and polar nitro group.
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Solubility: Likely low in water (<1 g/L) but soluble in polar aprotic solvents (e.g., DMF, DMSO).
Spectroscopic Characteristics
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UV-Vis Absorption: Expected strong absorption near 400 nm due to nitro-aromatic conjugation, as seen in 4-nitrophenol derivatives .
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Fluorescence Quenching: The hydroxyl and nitro groups may enable electron transfer-based quenching, similar to coumarin-based sensors for 4-nitrophenol .
Reactivity and Functional Applications
Catalytic Reduction
The nitro group in 2-ethynyl-4-nitrophenol could undergo reduction to an amine using NaBH/Ag nanoparticles, a process well-documented for 4-nitrophenol . Kinetic studies show that ethanol-water mixtures (50–75 vol%) enhance reaction rates by stabilizing intermediates .
Polymer and Sensor Design
The ethynyl group’s ability to participate in click chemistry (e.g., azide-alkyne cycloaddition) makes this compound a candidate for:
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Molecularly Imprinted Polymers (MIPs): Fluorescent MIPs for nitrophenol detection achieve limits of 0.5 nM , suggesting potential for 2-ethynyl-4-nitrophenol in environmental sensing.
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Conjugated Polymers: Incorporating ethynyl-linked nitrophenol units could yield materials with tunable optoelectronic properties.
Environmental and Toxicological Considerations
Environmental Persistence
Nitrophenols are classified as hazardous due to their persistence and toxicity . While no data exists for 2-ethynyl-4-nitrophenol, structural similarities to 2,4-dinitrophenol (LD oral rat: 30 mg/kg ) warrant caution.
Mitigation Strategies
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